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Compound of Interest

Compound Name: 5-Methoxy-3-methylphthalic acid

Cat. No.: B012782

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-
Methoxy-3-methylphthalic acid. Due to the absence of publicly available experimental
spectra for this specific compound, this document presents high-quality predicted spectroscopic
data for tH NMR, 13C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed,
representative experimental protocols for the acquisition of such spectra for aromatic carboxylic
acids are also provided to guide researchers in their own analytical work. This guide is intended
to serve as a valuable resource for scientists and professionals engaged in research,
development, and quality control involving this and related compounds.

Chemical Structure and Properties

o |[UPAC Name: 5-Methoxy-3-methylbenzene-1,2-dicarboxylic acid
e Molecular Formula: C10H100s

» Molecular Weight: 210.18 g/mol

e CAS Number: 103203-38-9

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 5-Methoxy-3-
methylphthalic acid. This data has been generated using advanced computational models to
provide a reliable estimation of the spectral characteristics.

Predicted ‘H NMR Data

Chemical Shift L . .
Multiplicity Integration Assignment
(ppm)
) Carboxylic acid

~11-13 Singlet (broad) 2H
protons (-COOH)

~7.4 Singlet 1H Aromatic proton (H-6)

~7.2 Singlet 1H Aromatic proton (H-4)
Methoxy protons (-

~3.9 Singlet 3H yP (
OCHs)

~2.3 Singlet 3H Methyl protons (-CHs)

Predicted in a
standard deuterated
solvent such as
DMSO-ds or CDCls.

Predicted *C NMR Data
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Chemical Shift (ppm) Assighment

~170 Carboxylic acid carbon (-COOH)

~168 Carboxylic acid carbon (-COOH)

~160 Aromatic carbon (C-5, attached to -OCHs)
~138 Aromatic carbon (C-3, attached to -CHs)
~135 Aromatic carbon (C-1 or C-2)

~125 Aromatic carbon (C-1 or C-2)

~120 Aromatic carbon (C-6)

~115 Aromatic carbon (C-4)

~56 Methoxy carbon (-OCHs)

~20 Methyl carbon (-CHs)

Predicted in a standard deuterated solvent.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid
2500-3300 Broad, Strong _
dimer)

C-H stretch (aromatic and

~2950 Medium ) )

aliphatic)

C=0 stretch (Carboxylic acid
~1700 Strong ]

dimer)
~1600, ~1470 Medium-Strong C=C stretch (Aromatic ring)
~1250 Strong C-O stretch (Aryl ether)
~1100 Medium C-O stretch (Carboxylic acid)

Predicted for a solid sample

(e.g., KBr pellet or thin film).
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ELeﬂmie_d_Mass_Sp_e_cir_QmemLQata

Relative Intensity (%) Assignment
210 High [M]* (Molecular ion)
193 Moderate [M - OH]*
192 Moderate [M - H20]*
165 High [M - COOH]* or [M - H20 -

coJ*

Fragmentation of the aromatic
135 Moderate )
ring

Predicted for Electron
lonization (El) Mass

Spectrometry.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited. These
protocols are based on standard procedures for the analysis of solid aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining *H and 3C NMR spectra of a solid aromatic
carboxylic acid.

e Sample Preparation:

o Weigh approximately 5-10 mg of the solid sample (e.g., 5-Methoxy-3-methylphthalic
acid).

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs, or Acetone-de) in a clean, dry vial. The choice of solvent is critical and
should be one that fully dissolves the analyte and has minimal overlapping signals with the
compound of interest.

o Transfer the solution to a standard 5 mm NMR tube.
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e Instrument Setup:

o

Insert the NMR tube into the spectrometer's probe.

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

[¢]

Tune and match the probe for the appropriate nuclei (*H and 13C).
e 'H NMR Acquisition:

o Set the spectral width to approximately 15 ppm.

o Use a standard 90° pulse sequence.

o Set the relaxation delay to 1-5 seconds.

o Acquire a suitable number of scans (typically 8 to 64) to achieve a good signal-to-noise
ratio.

o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:

o

Set the spectral width to approximately 220 ppm.

[¢]

Use a proton-decoupled pulse sequence.

[e]

Set the relaxation delay to 2-10 seconds.

[e]

Acquire a larger number of scans (typically several hundred to thousands) due to the
lower natural abundance of 13C.
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o Process the data similarly to the *H spectrum.

o Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the thin solid film method for obtaining an IR spectrum.[1]

e Sample Preparation:

[¢]

Place a small amount of the solid sample (a few milligrams) into a clean vial.

o Add a few drops of a volatile solvent in which the solid is soluble (e.g., acetone or
methylene chloride) and mix to dissolve.[1]

o Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt
plate (e.g., NaCl or KBr).[1]

o Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the
plate.[1]

o Data Acquisition:
o Place the salt plate into the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the clean, empty sample compartment to subtract any
atmospheric interference.

o Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4
cm~L,

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.

o Label the significant peaks with their corresponding wavenumbers.
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Mass Spectrometry (MS)

This protocol outlines a general procedure for the analysis of an organic acid using Gas
Chromatography-Mass Spectrometry (GC-MS), which often requires derivatization.[2][3]

o Sample Preparation (Derivatization):
o Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent.

o To make the carboxylic acid volatile for GC analysis, it must be derivatized. A common
method is silylation. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide -
BSTFA) to the sample solution.[3]

o Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 1-2
hours) to ensure complete derivatization.[3]

e GC-MS Analysis:
o Inject a small volume (e.g., 1 pL) of the derivatized sample into the GC-MS system.[2]

o The sample is vaporized in the heated injection port and carried by an inert gas (e.g.,
helium) onto a capillary column.[2]

o The column temperature is programmed to ramp up, separating the components of the
sample based on their boiling points and interactions with the column's stationary phase.

[2]
e Mass Spectrometry Detection:

o As the derivatized analyte elutes from the GC column, it enters the ion source of the mass
spectrometer.

o In Electron lonization (EI) mode, the molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing them to ionize and fragment.

o The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

o A detector records the abundance of each ion, generating a mass spectrum.
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Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a solid
organic compound like 5-Methoxy-3-methylphthalic acid.

Workflow for Spectroscopic Analysis of 5-Methoxy-3-methylphthalic Acid
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Caption: Logical workflow for the spectroscopic analysis of a solid organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. orgchemboulder.com [orgchemboulder.com]

2. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS)
[bio-protocol.org]

o 3. Method development and validation for the quantification of organic acids in microbial
samples using anionic exchange solid-phase extraction and gas chromatography-mass
spectrometry - PMC [pmc.ncbi.nim.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b012782?utm_src=pdf-custom-synthesis
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://bio-protocol.org/exchange/minidetail?type=30&id=364910
https://bio-protocol.org/exchange/minidetail?type=30&id=364910
https://pmc.ncbi.nlm.nih.gov/articles/PMC7533261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7533261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7533261/
https://www.benchchem.com/product/b012782#spectroscopic-data-for-5-methoxy-3-methylphthalic-acid
https://www.benchchem.com/product/b012782#spectroscopic-data-for-5-methoxy-3-methylphthalic-acid
https://www.benchchem.com/product/b012782#spectroscopic-data-for-5-methoxy-3-methylphthalic-acid
https://www.benchchem.com/product/b012782#spectroscopic-data-for-5-methoxy-3-methylphthalic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b012782?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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